molecular formula C8H12O3 B6266115 ethyl 3-methyl-4-oxopent-2-enoate CAS No. 107368-27-4

ethyl 3-methyl-4-oxopent-2-enoate

Cat. No.: B6266115
CAS No.: 107368-27-4
M. Wt: 156.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a versatile intermediate in the synthesis of a wide range of organic compounds and plays a significant role in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate with acetone in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

CH3COCH3+2CH3COOEtCH3COCH2COOEt+EtOH\text{CH}_3\text{COCH}_3 + 2\text{CH}_3\text{COOEt} \rightarrow \text{CH}_3\text{COCH}_2\text{COOEt} + \text{EtOH} CH3​COCH3​+2CH3​COOEt→CH3​COCH2​COOEt+EtOH

The reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Ethyl 3-methyl-4-oxopent-2-enoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of bioactive molecules and as a precursor in the preparation of enzyme inhibitors.

    Medicine: It is used in the synthesis of therapeutic drugs and natural products.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxopent-2-enoate involves its ability to undergo various chemical reactions, making it a versatile intermediate. Its molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it can act as a precursor to bioactive molecules that interact with specific enzymes or receptors .

Comparison with Similar Compounds

Ethyl 3-methyl-4-oxopent-2-enoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-oxopent-2-enoate: Similar structure but without the methyl group at the 3-position.

    Ethyl acetoacetate: Another name for this compound, highlighting its versatility and wide range of applications.

These compounds share similar chemical properties but differ in their reactivity and applications, making this compound unique in its versatility and utility in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 3-methyl-4-oxopent-2-enoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl vinyl ketone", "Sodium ethoxide", "Acetic acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form sodium ethyl acetoacetate.", "Step 2: Methyl vinyl ketone is added to the reaction mixture and heated to form a beta-ketoester intermediate.", "Step 3: The intermediate is then treated with acetic acid to form the desired product, ethyl 3-methyl-4-oxopent-2-enoate.", "Step 4: The product is isolated by adding sodium bicarbonate to the reaction mixture to neutralize the acid, followed by extraction with water and drying over anhydrous sodium sulfate." ] }

CAS No.

107368-27-4

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.